Cas no 86-26-0 (2-Methoxybiphenyl)

2-Methoxybiphenyl (CAS 86-50-0) is an aromatic compound consisting of a biphenyl core substituted with a methoxy group at the 2-position. This derivative exhibits notable stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis. Its structural features are advantageous for applications in pharmaceuticals, agrochemicals, and material science, particularly as a precursor in the synthesis of complex molecules. The methoxy group enhances electronic properties, facilitating selective functionalization. With a well-defined melting point and purity, 2-Methoxybiphenyl is suitable for precise chemical processes, including cross-coupling reactions and ligand design. Proper handling and storage are recommended to maintain its integrity.
2-Methoxybiphenyl structure
2-Methoxybiphenyl structure
Product name:2-Methoxybiphenyl
CAS No:86-26-0
MF:C13H12O
MW:184.233783721924
MDL:MFCD00008367
CID:81729
PubChem ID:87558324

2-Methoxybiphenyl Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxybiphenyl
    • 2-Phenylanisole
    • biphenyl-2-yl methyl ether
    • o-Methoxybiphenyl
    • o-Methoxydiphenyl
    • 1,1'-BIPHENYL,2-METHOXY-
    • o-phenyl-anisol
    • 2-methoxy-1'-biphenyl
    • 2-methoxy-1,1'-biphenyl
    • methyl diphenyl ether
    • o-phenyl anisole
    • 2-methoxy biphenyl
    • o-Phenylanisole
    • 1,1'-Biphenyl, 2-methoxy-
    • Anisole, o-phenyl-
    • 2-Methoxy-biphenylate
    • 1-methoxy-2-phenylbenzene
    • 1,1'-Biphenyl, methoxy-
    • NLWCWEGVNJVLAX-UHFFFAOYSA-N
    • 2-Phenyl-anisol
    • methoxybiphenyl
    • 2-phenylanisol
    • 2-methoxy-biphenyl
    • methoxy-1,1'-biphenyl
    • 2-Methoxy-1,1′-biphenyl (ACI)
    • Anisole, o-phenyl- (6CI, 7CI, 8CI)
    • 2-Hydroxybiphenyl methyl ether
    • NSC 2148
    • o-Phenylanisol
    • MDL: MFCD00008367
    • Inchi: 1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
    • InChI Key: NLWCWEGVNJVLAX-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C2C=CC=CC=2)=CC=CC=1
    • BRN: 2045749

Computed Properties

  • Exact Mass: 184.08900
  • Monoisotopic Mass: 184.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 9.2
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Uncertain.
  • Density: 1.023 g/mL at 25 °C(lit.)
  • Melting Point: 30-33 °C(lit.)
  • Boiling Point: 274°C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.61(lit.)
  • Water Partition Coefficient: Soluble in toluene. Insoluble in water.
  • PSA: 9.23000
  • LogP: 3.36220
  • Solubility: Uncertain.

2-Methoxybiphenyl Security Information

  • Prompt:warning
  • Hazard Statement: H303-H316
  • Warning Statement: P312-P332+P313
  • WGK Germany:2
  • Safety Instruction: S24/25
  • RTECS:BZ8835000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Risk Phrases:R33

2-Methoxybiphenyl Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Methoxybiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1713-25G
2-Methoxybiphenyl
86-26-0 >98.0%(GC)
25g
¥315.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X36515-25g
2-Methoxybiphenyl
86-26-0
25g
¥376.0 2021-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M1713-25g
2-Methoxybiphenyl
86-26-0 98.0%(GC)
25g
¥450.0 2022-06-10
abcr
AB177378-25g
2-Methoxybiphenyl, 98%; .
86-26-0 98%
25g
€64.30 2025-02-18
Aaron
AR00GSFO-5g
2-Methoxybiphenyl
86-26-0 98%
5g
$11.00 2025-01-24
Aaron
AR00GSFO-100g
2-Methoxybiphenyl
86-26-0 98%
100g
$115.00 2025-01-24
1PlusChem
1P00GS7C-5g
2-Methoxybiphenyl
86-26-0 98%
5g
$16.00 2024-04-21
Ambeed
A270433-100g
2-Methoxybiphenyl
86-26-0 98%
100g
$202.0 2024-04-17
1PlusChem
1P00GS7C-100g
2-Methoxybiphenyl
86-26-0 98%
100g
$162.00 2024-04-21
Apollo Scientific
OR937140-100g
2-Methoxybiphenyl
86-26-0 98+%
100g
£160.00 2025-02-20

2-Methoxybiphenyl Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Choline chloride ;  5 h, 60 °C
Reference
Ligand-Free Bioinspired Suzuki-Miyaura Coupling Reactions using Aryltrifluoroborates as Effective Partners in Deep Eutectic Solvents
Dilauro, Giuseppe ; et al, ChemSusChem, 2018, 11(19), 3495-3501

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  3.5 h, 80 °C
Reference
Palladium Nanoparticle-Embedded Polymer Thin Film "Dip Catalyst" for Suzuki-Miyaura Reaction
Hariprasad, E.; et al, ACS Catalysis, 2012, 2(6), 1179-1186

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  1,4-Benzenedicarboxaldehyde, polymer with 4,4′,4′′,4′′′-methanetetrayltetrakis[b… Solvents: Methanol ,  Water ;  20 min, 70 °C
Reference
Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling Reactions
Goncalves, Raoni S. B.; et al, ChemCatChem, 2016, 8(4), 743-750

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Hexaiodo[1-[2-[4-(isocyano-κC)-3,5-bis(1-methylethyl)phenyl]ethynyl]-3,5-bis[2-[… Solvents: Methanol ;  8 h, 70 °C
Reference
A palladium-carbon-connected organometallic framework and its catalytic application
Dong, Ying; et al, Chemical Communications (Cambridge, 2019, 55(96), 14414-14417

Production Method 5

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Palladium, [N,N′-bis[3-(triethoxysilyl)propyl][2,2′-bipyridine]-4,4′-dimethanami… (MCM-41-anchored) Solvents: Tetrahydrofuran ;  24 h, reflux
Reference
Anchored palladium bipyridyl complex in nanosized MCM-41: A recyclable and efficient catalyst for the Kumada-Corriu reaction
Tsai, Fu-Yu; et al, Tetrahedron, 2007, 63(20), 4304-4309

Production Method 6

Reaction Conditions
1.1 Reagents: 1,3-Dihydro-1,1-bis(1-methylethyl)-3,3-bis(trifluoromethyl)-2,1-benzoxasilole Solvents: Tetrahydrofuran ,  Butyl ether ;  -78 °C; -78 °C → rt; 1.5 h, rt
1.2 Catalysts: X-Phos ,  (SP-4-3)-[Dicyclohexyl[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Tetrahydrofuran ;  24 h, 70 °C
1.3 Reagents: Water
Reference
Design, Synthesis, and Validation of an Effective, Reusable Silicon-Based Transfer Agent for Room-Temperature Pd-Catalyzed Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides with Readily Available Aryl Lithium Reagents
Martinez-Solorio, Dionicio; et al, Journal of the American Chemical Society, 2016, 138(6), 1836-1839

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 2842071-38-7 Solvents: Ethanol ,  Water ;  6 h, 80 °C
Reference
Palladium complexes of PNNP type diiminodiphosphine ligands for the Suzuki C-C coupling reactions
Tezcan, Burcu; et al, Inorganica Chimica Acta, 2022, 543,

Production Method 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Palladium Solvents: Isopropanol ,  Toluene ;  90 °C
Reference
Encapsulated palladium catalysts
Pears, David A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

Production Method 9

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[2,6-Bis[(diphenylphosphino-κP)methyl]phenyl-κC](2,2,2-trifluoroacetato… Solvents: Toluene ;  18 h, 160 °C
Reference
A catalytic and mechanistic investigation of a PCP pincer palladium complex in the Stille reaction
Olsson, Daniel; et al, Dalton Transactions, 2005, (11), 1924-1929

Production Method 10

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium ,  2570110-06-2 Solvents: Methanol ,  Water ;  10 min, rt
1.2 rt; 10 min, 30 °C; 5 h, 30 °C
Reference
Pyridine-based hypercrosslinked polymers as support materials for palladium photocatalysts and their application in Suzuki-Miyaura coupling reactions
Zhang, Yan; et al, New Journal of Chemistry, 2020, 44(35), 15202-15208

Production Method 11

Reaction Conditions
1.1 Catalysts: Bis(acetylacetonato)nickel ,  Tris(2,4-di-tert-butylphenyl) phosphite Solvents: Tetrahydrofuran ;  rt → 150 °C; 10 min, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Transition metal catalyzed cross-coupling of aryl Grignard reagents with aryl fluorides via Pd- or Ni-activation of the C-F bond: an efficient synthesis of unsymmetrical biaryls - application of microwave technology in ligand and catalyst screening
Dankwardt, John W., Journal of Organometallic Chemistry, 2005, 690(4), 932-938

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Polyoxyethanyl α-tocopheryl sebacate ,  stereoisomer of [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2… Solvents: Water ;  6 h, 23 °C
Reference
Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles
Lipshutz, Bruce H.; et al, Organic Letters, 2008, 10(7), 1333-1336

Production Method 13

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  2 h, rt
Reference
On the remarkably different role of salt in the cross-coupling of arylzincs from that seen with alkylzincs
McCann, Lucas C.; et al, Angewandte Chemie, 2014, 53(17), 4386-4389

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium (Al(OH)3-supported) Solvents: Dimethylformamide ,  Water ;  1.5 h, 40 °C
Reference
An efficient Pd/Al(OH)3 nanoparticle catalyst for Suzuki coupling reactions of aryl halides
Li, Xing; et al, Synthesis, 2014, 46(12), 1593-1602

Production Method 15

Reaction Conditions
1.1 Catalysts: Bis(benzonitrile)dichloropalladium ,  2925303-71-3 Solvents: Toluene ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  2 h, 80 °C
Reference
Porous Supramolecular Assemblies for Efficient Suzuki Coupling of Aryl Chlorides
Chen, Fang; et al, Small, 2023, 19(36),

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium hydroxide Catalysts: [N-[(2-Pyridinyl-κN)carbonyl]-L-valinato(2-)-κN,κO]palladium Solvents: Methanol ;  10 h, rt
Reference
Trifunctional N,N,O-Terdentate Amido/Pyridyl Carboxylate Ligated Pd(II) Complexes for Heck and Suzuki Reactions
Kantam, M. Lakshmi; et al, Journal of Organic Chemistry, 2009, 74(13), 4882-4885

Production Method 17

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  8 h, rt
Reference
On the remarkably different role of salt in the cross-coupling of arylzincs from that seen with alkylzincs
McCann, Lucas C.; et al, Angewandte Chemie, 2014, 53(17), 4386-4389

Production Method 18

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… ;  10 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents
Pinxterhuis, Erik B.; et al, Nature Communications, 2016, 7,

Production Method 19

Reaction Conditions
1.1 Catalysts: 2134194-87-7 Solvents: Diethyl ether ,  tert-Amyl methyl ether ;  30 min, rt; 16 h, 50 °C
Reference
Less hindered ligands give improved catalysts for the nickel catalysed Grignard cross-coupling of aromatic ethers
Harkness, Gavin J.; et al, Catalysis Science & Technology, 2018, 8(1), 328-334

Production Method 20

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Nickel(1+), chloro[N,N′-[6-(dimethylamino)-1,3,5-triazine-2,4-diyl-κN3]bis[P,P-b… Solvents: Tetrahydrofuran ;  rt; 6 h, 60 °C
Reference
A triazine-based Ni(II) PNP pincer complex as catalyst for Kumada-Corriu and Negishi cross-coupling reactions
Mastalir, Mathias; et al, Monatshefte fuer Chemie, 2017, 148(1), 105-109

Production Method 21

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  1,4-Benzenedicarboxaldehyde, polymer with 4,4′,4′′,4′′′-methanetetrayltetrakis[b… Solvents: Methanol ,  Water ;  20 min, 70 °C
Reference
Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling Reactions
Goncalves, Raoni S. B.; et al, ChemCatChem, 2016, 8(4), 743-750

Production Method 22

Reaction Conditions
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(7,10-dicyclohexyl-9-phenanthrenyl)-4,5-dihydro-, chlorid… Solvents: Tetrahydrofuran ;  24 h, 50 °C
Reference
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand
Song, Chun; et al, Tetrahedron, 2005, 61(31), 7438-7446

Production Method 23

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  1 - 2 h, 60 °C
Reference
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; et al, Tetrahedron, 2012, 68(30), 6010-6017

Production Method 24

Reaction Conditions
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Isopropanol ,  Toluene
Reference
Polyurea-encapsulated palladium(II) acetate: a robust and recyclable catalyst for use in conventional and supercritical media
Ley, Steven V.; et al, Chemical Communications (Cambridge, 2002, (10), 1134-1135

Production Method 25

Reaction Conditions
1.1 Catalysts: Bis(acetylacetonato)nickel ,  2-(Diphenylphosphino)-α-methylbenzenemethanol Solvents: Diethyl ether ;  9 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Methanol ;  0 °C
Reference
Hydroxyphosphine Ligand for Nickel-Catalyzed Cross-Coupling through Nickel/Magnesium Bimetallic Cooperation
Yoshikai, Naohiko; et al, Journal of the American Chemical Society, 2009, 131(27), 9590-9599

Production Method 26

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  1-(Dicyclohexylphosphino)-2-(2-methylphenyl)ferrocene Solvents: 1,4-Dioxane ;  24 h, 95 °C
Reference
Ferrocenyl monophosphine ligands: Synthesis and applications in the Suzuki-Miyaura coupling of aryl chlorides
Baillie, Colin; et al, Journal of Organic Chemistry, 2004, 69(22), 7779-7782

Production Method 27

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 2-Methoxyethanol ,  Water ;  6 h, reflux
Reference
Palladium-catalyzed cross-coupling reaction of diarylboron compounds with aryl halides
Ito, Takatoshi; et al, Kagaku to Kogyo (Osaka, 2006, 80(9), 430-436

Production Method 28

Reaction Conditions
1.1 Catalysts: Palladium, bis[μ-[benzenemethanolato(2-)-κC2,κO1:κO1]]bis(triphenylarsine)di- Solvents: Dimethylformamide
Reference
Palladacycles as precatalysts in Heck and cross-coupling reactions
Munoz, M. Paz; et al, Advanced Synthesis & Catalysis, 2001, 343(4), 338-342

Production Method 29

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  1 h, 75 °C
Reference
Palladium Supported on Silk Fibroin for Suzuki-Miyaura Cross-Coupling Reactions
Rizzo, Giorgio ; et al, European Journal of Organic Chemistry, 2020, 2020(45), 6992-6996

Production Method 30

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  60 min, 50 °C
Reference
In situ grown palladium nanoparticles on polyester fabric as easy-separable and recyclable catalyst for Suzuki-Miyaura reaction
Xu, Tiefeng; et al, Catalysis Communications, 2021, 157,

Production Method 31

Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  3-(1,1-Dimethylethyl)-1-[2-(diphenylphosphino)phenyl]-5-methyl-1H-pyrazole Solvents: Toluene ,  Tetrahydrofuran ;  rt; 10 h, 55 °C
1.2 Reagents: Water ;  rt
Reference
Pyrazole-tethered phosphine ligands for Pd(0): useful catalysts for Stille, Kumada and Hiyama cross-coupling reactions
Pal, Anwesha; et al, Tetrahedron, 2010, 66(29), 5451-5458

Production Method 32

Reaction Conditions
1.1 Catalysts: Bis(acetylacetonato)nickel ,  2-(Diphenylphosphino)-α-methylbenzenemethanol Solvents: Diethyl ether ;  9 h, rt; rt → 0 °C
1.2 Reagents: Methanol ;  0 °C
Reference
Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation
Yoshikai, Naohiko; et al, Journal of the American Chemical Society, 2005, 127(51), 17978-17979

Production Method 33

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ;  15 h, 80 °C
Reference
Homogeneous Palladium-Catalyzed Selective Reduction of 2,2'-Biphenols Using HCO2H as Hydrogen Source
Li, Ruoling; et al, Synthesis, 2021, 53(9), 1605-1618

Production Method 34

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Isopropanol ,  Dichloromethane ,  Water ;  10 min, 100 °C
Reference
Microwave-enhanced cross-coupling reactions involving potassium organotrifluoroborates
Kabalka, George W.; et al, Tetrahedron Letters, 2005, 46(37), 6329-6331

Production Method 35

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2723513-15-1 Solvents: Dimethylformamide ,  Water ;  20 h, 100 °C
Reference
[6,5] CNN Palladium(II) Pincer Complexes Containing N-Substituted Monoanionic and Dianionic Guanidinate Ligands: Syntheses, Structural Aspects, and Their Utility in Suzuki-Miyaura Coupling Reactions
Sinha, Nitish Kumar; et al, Organometallics, 2021, 40(21), 3535-3549

Production Method 36

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Toluene ;  20 min, 140 °C
Reference
Encapsulated palladium catalysts
Pears, David A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

Production Method 37

Reaction Conditions
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine ,  2751616-98-3 Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Tetradecane Solvents: Tetrahydrofuran ;  16 h, rt
Reference
Halogen-Bridged Methylnaphthyl Palladium Dimers as Versatile Catalyst Precursors in Coupling Reactions
Sivendran, Nardana ; et al, Angewandte Chemie, 2021, 60(47), 25151-25160

Production Method 38

Reaction Conditions
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Hexane ;  18 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Hexane ,  Water
Reference
Alkali-metal-mediated manganation(II) of functionalized arenes and applications of ortho-manganated products in Pd-catalyzed cross-coupling reactions with iodobenzene
Blair, Victoria L.; et al, Chemistry - A European Journal, 2008, 14(1), 65-72

Production Method 39

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 2-Methoxyethanol ,  Water ;  6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Palladium-catalyzed cross-coupling reaction of potassium diaryldifluoroborates with aryl halides
Ito, Takatoshi; et al, Synlett, 2003, (10), 1435-1438

2-Methoxybiphenyl Raw materials

2-Methoxybiphenyl Preparation Products

2-Methoxybiphenyl Related Literature

Additional information on 2-Methoxybiphenyl

2-Methoxybiphenyl (CAS No: 86-26-0)

2-Methoxybiphenyl is a versatile organic compound with the CAS registry number 86-26-0. It is widely recognized in the chemical and pharmaceutical industries due to its unique properties and diverse applications. This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, with a methoxy group (-OCH3) attached to the second position of one of the rings.

The chemical formula of 2-Methoxybiphenyl is C13H10O, and its molecular weight is approximately 178.24 g/mol. The compound exists as a crystalline solid at room temperature, with a melting point of around 55°C and a boiling point of about 315°C under standard conditions. Its solubility in water is low, making it more suitable for organic solvents.

Synthesis and Properties

2-Methoxybiphenyl can be synthesized through various methods, including Friedel-Crafts alkylation and Ullmann coupling reactions. These methods allow for precise control over the substitution pattern on the biphenyl ring, ensuring the desired methoxy group placement at the second position.

One of the key properties of 2-Methoxybiphenyl is its ability to act as a ligand in organometallic chemistry, facilitating catalytic processes in industrial applications. Additionally, it exhibits moderate UV absorption characteristics, making it useful in optical materials and sensors.

Applications in Industry and Research

In the pharmaceutical industry, 2-Methoxybiphenyl serves as an intermediate in the synthesis of various bioactive compounds. Its structure provides a platform for further functionalization, enabling the development of potential drug candidates with specific therapeutic effects.

The compound also finds application in materials science, particularly in the development of advanced polymers and liquid crystal displays (LCDs). Its biphenyl structure contributes to the stability and performance of these materials under varying conditions.

Recent studies have explored the use of 2-Methoxybiphenyl in photocatalysis and energy storage systems. Researchers have demonstrated its potential as an efficient photocatalyst for water splitting under visible light, highlighting its role in sustainable energy solutions.

Environmental Considerations

As with many organic compounds, understanding the environmental impact of 2-Methoxybiphenyl is crucial for its responsible use. Studies indicate that while it is not inherently hazardous, proper handling and disposal are necessary to minimize ecological risks.

In conclusion, 2-Methoxybiphenyl (CAS No: 86-26-0) remains a significant compound in both academic research and industrial applications due to its unique chemical properties and versatility.

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Amadis Chemical Company Limited
(CAS:86-26-0)2-Methoxybiphenyl
A1207271
Purity:99%
Quantity:100g
Price ($):182.0